N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-13-6-7-15-16(9-13)22-17(19-15)20(12(2)21)11-14-5-4-8-18-10-14/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCDONMIBCNESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Ethylation: The 6th position of the benzo[d]thiazole ring is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Acetamide Formation: The ethylated benzo[d]thiazole is then reacted with chloroacetyl chloride to form the corresponding acetamide.
Attachment of Pyridin-3-ylmethyl Group: Finally, the acetamide is reacted with pyridin-3-ylmethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature and potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can engage in π-π stacking interactions, while the pyridin-3-ylmethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Core
a) N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20)
- Synthesis & Physicochemical Properties : Synthesized via acetic anhydride-mediated acetylation (98% yield), this analog replaces the ethyl group with a methoxy substituent. Its IR spectrum shows a characteristic carbonyl stretch at 1663 cm⁻¹, similar to the target compound .
- Biological Activity: Methoxy-substituted benzothiazoles are associated with improved water solubility but reduced metabolic stability compared to ethyl analogs.
b) N-(6-bromobenzo[d]thiazol-2-yl)acetamide (Compound 2)
- Haemolytic Activity : Bromine at the 6-position results in 44.6% red blood cell (RBC) lysis, indicating moderate cytotoxicity (Table 6, Entry 2). Ethyl-substituted analogs may exhibit lower haemolysis due to reduced electrophilicity, though direct data for the ethyl variant is unavailable .
c) Trifluoromethyl-Substituted Analogs (Patent Derivatives)
- Examples : N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide and related compounds.
- Key Differences: The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance compared to ethyl.
Pyridine and Acetamide Modifications
a) N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide
- Structure-Activity Relationship : Replacing the pyridin-3-ylmethyl group with a 6-hydroxynicotinamide moiety introduces hydrogen-bonding capacity, improving antibacterial activity. However, this modification reduces blood-brain barrier penetration compared to the target compound’s pyridine methyl group .
b) Benzothiazole-Isoquinoline Hybrids (4a–4p)
- Synthetic Route: These derivatives substitute the pyridinylmethyl group with a dihydroisoquinoline system. However, their haemolytic profiles remain uncharacterized .
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, synthesizing available research findings, and presenting data tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 350.42 g/mol |
| CAS Number | 891115-17-6 |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, influencing critical pathways such as:
- Antimicrobial Activity : The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis, while the pyridine ring enhances membrane permeability, facilitating the entry of the compound into microbial cells. Preliminary studies indicate that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : this compound may inhibit enzymes involved in prostaglandin biosynthesis, such as cyclooxygenase (COX), which plays a pivotal role in inflammatory responses. Molecular docking studies suggest a strong binding affinity to the COX enzyme, indicating potential therapeutic applications in treating inflammatory diseases.
In Vitro Studies
Recent studies have focused on evaluating the biological activity of this compound through various in vitro assays:
- Collagen Production Assays : Researchers cultured fibroblast cells and treated them with varying concentrations of the compound. Results indicated a dose-dependent increase in collagen production, suggesting potential applications in wound healing and tissue regeneration.
- Enzyme Inhibition Assays : The compound was tested for its inhibitory effects on COX enzymes. Results showed that it significantly reduced the activity of COX-1 and COX-2, with IC50 values comparable to standard anti-inflammatory drugs .
Case Studies
- Antimicrobial Efficacy : A study conducted on a panel of bacterial strains demonstrated that this compound exhibited potent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL, outperforming several conventional antibiotics.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, further supporting its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Contains thiazole and piperidine moieties | Anti-inflammatory |
| 5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | Similar nitro and thiophene structures | Antimicrobial |
| N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene | Fluorine substitution on thiazole | Potentially enhanced bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
